1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
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Overview
Description
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a complex structure with a hexyloxyethyl group, making it a unique derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-, often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and the Larock indole synthesis . These methods typically require specific catalysts, solvents, and reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of palladium-catalyzed coupling reactions, such as the Heck reaction, is common in large-scale production . Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are typical due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles with various functional groups.
Scientific Research Applications
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
- 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(methoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(ethoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
Uniqueness: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- stands out due to its hexyloxyethyl group, which imparts unique physicochemical properties.
Biological Activity
1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a compound with significant potential in biological applications. Its structure suggests various interactions with biological systems, making it a subject of interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C₁₉H₂₉N₁O
- CAS Number : 102409-43-8
- Molecular Weight : 289.45 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar to other indole derivatives, this compound may exhibit kinase inhibition properties. Kinases are critical in regulating cellular functions, and their inhibition can lead to therapeutic effects in cancer and inflammation .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and pathways such as NF-κB . This suggests that our compound may also possess anti-inflammatory properties.
- Neuroprotective Activity : Some studies have shown that indole derivatives can protect neuronal cells from apoptosis through the inhibition of pathways like GSK-3β and ERK . This could have implications for neurodegenerative diseases.
Biological Activity Data Table
Case Study 1: Anti-inflammatory Activity
A study investigated the effects of similar indole compounds on LPS-induced inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines and markers of inflammation when treated with the compound, suggesting a promising anti-inflammatory profile .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of indole derivatives in models of Alzheimer's disease. The compound demonstrated the ability to inhibit GSK-3β activity, leading to reduced tau phosphorylation and improved neuronal survival rates .
Properties
CAS No. |
102409-43-8 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(2-hexoxyethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C19H29NO/c1-5-6-7-10-14-21-15-13-20-16(2)19(3,4)17-11-8-9-12-18(17)20/h8-9,11-12H,2,5-7,10,13-15H2,1,3-4H3 |
InChI Key |
KKOXZNVLIDBQAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origin of Product |
United States |
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